molecular formula C24H29N3O3S B11315695 N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11315695
M. Wt: 439.6 g/mol
InChI Key: HUDIIASPFBCNHX-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a thiophene ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the thiophene ring, and the attachment of the morpholine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features, including the morpholine, thiophene, and oxazole rings

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H29N3O3S/c1-24(2,3)18-8-6-17(7-9-18)20(27-10-12-29-13-11-27)16-25-23(28)19-15-21(30-26-19)22-5-4-14-31-22/h4-9,14-15,20H,10-13,16H2,1-3H3,(H,25,28)

InChI Key

HUDIIASPFBCNHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N4CCOCC4

Origin of Product

United States

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